molecular formula C15H16O8 B14340699 Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate CAS No. 94807-91-7

Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate

Cat. No.: B14340699
CAS No.: 94807-91-7
M. Wt: 324.28 g/mol
InChI Key: QBRZTEQKVVJDHX-UHFFFAOYSA-N
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Description

Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C14H14O8 It is a derivative of benzene, featuring four ester groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate typically involves the esterification of 3-methylbenzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • 1,2,3,4-Tetramethylbenzene
  • 1,2,3,5-Tetramethylbenzene
  • 1,2,4,5-Tetramethylbenzene (Durene)

Comparison: In contrast, other tetramethylbenzene derivatives like durene lack these ester groups, resulting in different chemical properties and uses .

Properties

CAS No.

94807-91-7

Molecular Formula

C15H16O8

Molecular Weight

324.28 g/mol

IUPAC Name

tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C15H16O8/c1-7-10(14(18)22-4)8(12(16)20-2)6-9(13(17)21-3)11(7)15(19)23-5/h6H,1-5H3

InChI Key

QBRZTEQKVVJDHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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